molecular formula C8H15ClF3N B6268033 rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride CAS No. 1807940-08-4

rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride

Cat. No. B6268033
CAS RN: 1807940-08-4
M. Wt: 217.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride, or RTCA-HCl, is a small molecule compound used in scientific research and laboratory experiments. It is a member of the cycloheptanamines, which are a class of compounds derived from cycloheptane. RTCA-HCl is used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

RTCA-HCl has been used in a variety of scientific research applications. It has been used as a tool to study the interactions between proteins and small molecules, as well as to study the biochemical and physiological effects of small molecules on cells. Additionally, it has been used to study the effects of drugs on cell signaling pathways and to study the structure and function of proteins.

Mechanism of Action

RTCA-HCl is believed to act as an agonist of the G-protein-coupled receptor (GPCR) family of proteins. When bound to a GPCR, RTCA-HCl activates the G-protein, which then activates a cascade of biochemical reactions that lead to a physiological response. This response is dependent on the type of GPCR that is activated, as different GPCRs are associated with different physiological responses.
Biochemical and Physiological Effects
RTCA-HCl has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can act as an agonist of the G-protein-coupled receptor (GPCR) family of proteins, leading to activation of the G-protein and a cascade of biochemical reactions. Additionally, it has been shown to increase calcium levels in cells and to modulate cell signaling pathways. Finally, it has been shown to modulate the activity of various enzymes, including but not limited to protein kinases, phosphatases, and proteases.

Advantages and Limitations for Lab Experiments

RTCA-HCl has several advantages for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize, and it is also stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to use in experiments. However, it is important to note that RTCA-HCl has some limitations for use in laboratory experiments. It is not very selective, meaning that it can bind to multiple GPCRs and activate multiple signaling pathways. Additionally, it has a relatively low affinity for GPCRs, meaning that it may not be suitable for experiments that require high levels of specificity or sensitivity.

Future Directions

There are a variety of potential future directions for RTCA-HCl research. One potential direction is to further study its mechanism of action and its effects on cell signaling pathways. Additionally, further research could be done to determine its effects on other proteins and enzymes, as well as its effects on other physiological processes. Additionally, research could be done to develop more selective and potent derivatives of RTCA-HCl, which could be used in more specific and sensitive experiments. Finally, further research could be done to determine the potential therapeutic applications of RTCA-HCl, as it could potentially be used to develop drugs for a variety of diseases and disorders.

Synthesis Methods

RTCA-HCl can be synthesized by a variety of methods. One common method is to use a reaction between cycloheptanone and trifluoromethylmagnesium chloride in the presence of a base. This reaction produces a mixture of RTCA-HCl and (2R,3S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride, which can then be separated by column chromatography. Another method involves the use of a Grignard reaction between cycloheptanone and trifluoromethylmagnesium bromide, followed by a reaction with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride involves the conversion of a cycloheptene derivative to the desired amine through a series of reactions.", "Starting Materials": [ "Cycloheptene", "Trifluoromethyl iodide", "Sodium hydride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Cycloheptene is reacted with trifluoromethyl iodide in the presence of sodium hydride to form the corresponding cycloheptene trifluoromethyl derivative.", "The cycloheptene trifluoromethyl derivative is then treated with ammonia to form the corresponding amine.", "The amine is then converted to the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

1807940-08-4

Product Name

rac-(1R,2S)-2-(trifluoromethyl)cycloheptan-1-amine hydrochloride

Molecular Formula

C8H15ClF3N

Molecular Weight

217.7

Purity

95

Origin of Product

United States

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